Naadp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

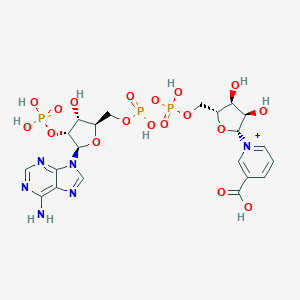

Nicotinic acid adenine dinucleotide phosphate (NaADP) is a novel calcium mobilizing second messenger that plays a crucial role in various physiological processes. NaADP is synthesized through a two-step process involving nicotinamide adenine dinucleotide (NAD) and nicotinic acid (NA) as precursors. NaADP was first identified in sea urchin eggs, and since then, it has been found to be present in various organisms, including mammals.

Wissenschaftliche Forschungsanwendungen

NAADP as a Second Messenger in Cellular Signaling

NAADP (nicotinic acid adenine dinucleotide phosphate) is recognized as a potent second messenger in cellular signaling, particularly in calcium signaling pathways. It's involved in various physiological processes and is known for its role in releasing calcium from intracellular stores. NAADP's function in health and disease is a growing area of study, with recent research focusing on its mechanisms and impacts on cellular processes (Parkesh et al., 2008).

NAADP and Two-pore Channel Regulation

The interaction of NAADP with two-pore channels (TPCs) is crucial for its role in calcium signaling. Studies have shown that TPCs, located on acidic stores such as lysosomes, are essential for NAADP-mediated calcium signaling. This interaction has significant implications for understanding the molecular identity and mechanism of NAADP action (Brǎiloiu et al., 2009).

NAADP in Autophagy Regulation

Research has also indicated a role for NAADP in the regulation of autophagy, particularly in cultured astrocytes. NAADP-induced calcium signals, mediated by TPCs, influence the formation of autophagic markers, suggesting a link between NAADP signaling and autophagy processes (Pereira et al., 2011).

Development of NAADP Assays

To better understand NAADP's role and concentration in various physiological conditions, development of sensitive assays for its detection has been a significant advancement. Such assays have enabled the measurement and monitoring of NAADP levels under different cellular states, aiding in the exploration of its signaling functions (Graeff & Lee, 2002).

NAADP and Calcium Mobilization from Lysosome-related Organelles

NAADP is unique in mobilizing calcium from non-traditional calcium stores like lysosome-related organelles, distinct from the endoplasmic reticulum. This atypical mechanism of calcium release highlights NAADP's distinct role in calcium signaling pathways, different from other known messengers (Churchill et al., 2002).

Virtual Screening for NAADP Probes

The development of chemical probes for NAADP, identified through virtual screening, has been pivotal in researching NAADP signaling. These probes, like Ned-19, have allowed researchers to block or trace NAADP signaling, providing deeper insights into its role in various cellular processes (Naylor et al., 2009).

Dual Sensing Role of TPC2 in NAADP Signaling

Research has elucidated the dual sensing role of TPC2 in NAADP signaling, responding to both luminal pH and calcium levels. This sensitivity of TPC2 to NAADP adds complexity to the understanding of NAADP's function in intracellular calcium release and signaling processes (Pitt et al., 2010).

NAADP in T-lymphocyte Calcium Signaling

In T-lymphocytes, NAADP has been shown to be involved in calcium signaling, requiring functional expression of ryanodine receptors. This discovery has expanded the understanding of NAADP's role in the immune system, particularly in T cell activation and function (Dammermann & Guse, 2005).

Eigenschaften

CAS-Nummer |

119299-06-8 |

|---|---|

Molekularformel |

C21H28N6O18P3+ |

Molekulargewicht |

745.4 g/mol |

IUPAC-Name |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

InChI-Schlüssel |

QOTXBMGJKFVZRD-HISDBWNOSA-O |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

Piktogramme |

Irritant |

Synonyme |

NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)

![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)

![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)